(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide
Overview
Description
(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide is an organic compound that features a furan ring, a methoxyphenyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide can be achieved through a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the furan ring is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formamido Group Addition: The formamido group can be introduced via a formylation reaction, where the intermediate is treated with formamide under acidic conditions.
N-(3-methoxypropyl) Substitution: The final step involves the substitution of the amide hydrogen with a 3-methoxypropyl group, which can be achieved through nucleophilic substitution using 3-methoxypropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemical Studies: Used in studies to understand enzyme-substrate interactions.
Medicine
Anticancer Research: Potential use in the development of anticancer agents due to its ability to interact with biological targets.
Antimicrobial Studies: Investigated for its antimicrobial properties.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group allow it to bind to enzymes and receptors, potentially inhibiting their activity. The formamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(Furan-2-YL)-2-[(4-hydroxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-ethoxypropyl)prop-2-enamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in (2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide can enhance its solubility and binding affinity compared to similar compounds with hydroxy or ethoxy groups.
Formamido Group: The formamido group allows for specific interactions with biological targets, making it a unique pharmacophore in drug development.
Properties
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-11-4-10-20-19(23)17(13-16-5-3-12-26-16)21-18(22)14-6-8-15(25-2)9-7-14/h3,5-9,12-13H,4,10-11H2,1-2H3,(H,20,23)(H,21,22)/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXTZMHRBZSGCO-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.